5-cyclopropyl-1H-indazole
Overview
Description
5-cyclopropyl-1H-indazole is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
5-Cyclopropyl-1H-indazole is a heterocyclic compound that has been found to have a wide variety of medicinal applications . The primary targets of this compound are often proteins known as kinases, which play a crucial role in cellular signaling . In particular, indazole derivatives have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
The interaction of this compound with its targets often results in the inhibition, regulation, and/or modulation of these kinases . This can lead to changes in the signaling pathways within the cell, affecting various cellular processes .
Biochemical Pathways
The action of this compound affects several biochemical pathways. For instance, it can inhibit the production of certain mediators in osteoarthritis (OA) cartilage, such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) . These mediators are involved in inflammation and tissue degradation, so their inhibition can help to alleviate the symptoms of conditions like OA .
Pharmacokinetics
The bioavailability of a drug is influenced by these properties, and they can have a significant impact on the drug’s efficacy .
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific target and the disease being treated. For example, in the case of OA, the inhibition of inflammatory mediators can result in reduced inflammation and tissue degradation .
Biochemical Analysis
Biochemical Properties
5-cyclopropyl-1H-indazole plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2), thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can bind to specific receptors, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by affecting key signaling pathways such as the PI3K/Akt pathway . Furthermore, it can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, by binding to COX-2, this compound inhibits its activity, reducing the production of inflammatory mediators . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes .
Properties
IUPAC Name |
5-cyclopropyl-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-7(1)8-3-4-10-9(5-8)6-11-12-10/h3-7H,1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBUIGRDYXEGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.